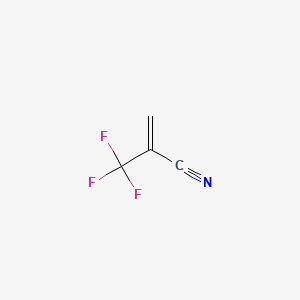

2-(Trifluoromethyl)acrylonitrile

Beschreibung

Significance of Fluorinated Acrylonitrile (B1666552) Derivatives in Contemporary Organic and Polymer Chemistry

The incorporation of fluorine atoms into organic molecules, particularly polymers, leads to materials with distinctive and desirable properties. Fluorinated polymers are noted for their high thermal stability, chemical resistance, and low surface energy. The presence of the trifluoromethyl (-CF₃) group, in particular, is a common strategy to enhance the performance of polymers. This group is known to increase the glass transition temperature, improve solubility in specific solvents, and enhance the radiation degradation sensitivity of the polymer backbone. datapdf.com

Fluorinated acrylonitrile derivatives are a class of monomers that combine the polarity and reactivity of the nitrile group with the unique effects of fluorine substitution. These characteristics make them valuable building blocks for advanced materials. For instance, copolymers incorporating fluorinated acrylates and acrylonitrile have been investigated for use as dielectric materials and in specialty coatings. researchgate.netresearchgate.net The resulting polymers often exhibit tailored properties such as specific wettability and improved adhesion. researchgate.net The general field of acrylonitrile copolymers is vast, with applications ranging from acrylic fibers used in textiles to high-performance carbon fiber precursors. cbn.co.za The introduction of fluorine into this class of polymers opens up new possibilities for high-tech applications in microelectronics, aerospace, and chemical engineering. researchgate.net

Overview of Research Trajectories for 2-(Trifluoromethyl)acrylonitrile

Research on this compound, abbreviated as TFMAN, has largely centered on its polymerization characteristics, which are significantly influenced by the electron-withdrawing trifluoromethyl group. datapdf.com

A key finding is that TFMAN does not undergo radical homopolymerization. datapdf.com Attempts to polymerize the monomer using radical initiators like benzoyl peroxide (BPO) or gamma-ray radiation have been unsuccessful. datapdf.com This reluctance to form a homopolymer under radical conditions is a notable characteristic of α-trifluoromethyl substituted acrylic monomers. researchgate.netresearchgate.net

In contrast, TFMAN can be successfully homopolymerized using anionic initiators. datapdf.com Researchers have reported that initiators such as pyridine (B92270) can effectively polymerize TFMAN, yielding a homopolymer. datapdf.com This divergent reactivity under radical and anionic conditions highlights the profound electronic effects of the trifluoromethyl group on the vinyl double bond.

While radical homopolymerization fails, TFMAN has been successfully copolymerized with electron-rich monomers via radical pathways. A significant area of study has been its copolymerization with methyl methacrylate (B99206) (MMA). datapdf.comacs.orgacs.org The monomer reactivity ratios for this copolymerization have been determined, providing insight into the behavior of each monomer during the polymerization process. The reactivity ratios indicate how likely a growing polymer chain ending in one monomer unit is to add another molecule of the same monomer versus the comonomer.

Table 2: Radical Copolymerization of α-(Trifluoromethyl)acrylonitrile (TFMAN, M₁) with Methyl Methacrylate (MMA, M₂) *

| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) |

|---|---|---|---|

| TFMAN | MMA | 0 | 1.02 |

Data sourced from studies initiated by benzoyl peroxide (BPO). datapdf.com

The data, where r₁ (for TFMAN) is 0, indicates that a growing polymer chain with a TFMAN radical at its end cannot add another TFMAN monomer. datapdf.com Instead, it will preferentially add an MMA monomer. The r₂ value of 1.02 suggests that a growing chain ending in an MMA radical has a slight preference for adding another MMA monomer over a TFMAN monomer. datapdf.com This behavior leads to the formation of copolymers where TFMAN units are incorporated into the polymer chain, but sequences of consecutive TFMAN units are absent.

The primary research trajectory for polymers incorporating TFMAN has been in the development of radiation-sensitive materials for microelectronic fabrication. datapdf.com Polymers used as "resists" in lithography must be sensitive to radiation to allow for the precise etching of circuits. The incorporation of the trifluoromethyl group into an acrylate-type polymer structure was found to enhance the chain degradation sensitivity to radiation, a desirable characteristic for a positive-tone resist, while simultaneously eliminating cross-linking reactions that can be problematic with other halogenated acrylate (B77674) polymers. datapdf.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N/c1-3(2-8)4(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOYJCHWYPGFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191511 | |

| Record name | Acrylonitrile, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381-84-0 | |

| Record name | 2-(Trifluoromethyl)-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile, 2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)acrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylonitrile, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)acrylonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S3L5SKQ3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Acrylonitrile and Its Derivatives

Synthesis via Precursor Functionalization and Dehydration

Building the 2-(trifluoromethyl)acrylonitrile molecule from functionalized acyclic precursors is a robust and frequently employed strategy. These methods involve constructing a carbon skeleton that already contains the trifluoromethyl group and then forming the double bond and nitrile functionalities in subsequent steps, often culminating in a dehydration reaction.

Formation from Trifluoromethylacetic Acid Derivatives

Trifluoroacetic acid and its derivatives are fundamental building blocks in fluorine chemistry. One powerful strategy analogous to the synthesis of substituted acrylonitriles is the Knoevenagel condensation. cbijournal.comacademie-sciences.fr This reaction involves the condensation of a carbonyl compound with a molecule containing an active methylene (B1212753) group, such as malononitrile. A plausible, though not explicitly cited, route to this compound would involve the condensation of trifluoroacetaldehyde (B10831) with malononitrile, followed by decarboxylation if necessary. The reaction is typically base-catalyzed and is a classic method for forming C=C bonds. academie-sciences.frmdpi.com

Furthermore, the Weinreb amide of trifluoroacetic acid has been used to synthesize α-aminoalkyl trifluoromethyl ketones, which are versatile precursors to other functionalized molecules after reduction of the keto group. nih.gov

Alternative Routes via Amide Dehydration

The dehydration of a primary amide is a fundamental and efficient method for synthesizing nitriles. rsc.orgmasterorganicchemistry.com This strategy can be applied to the synthesis of this compound by preparing a suitable trifluoromethyl-containing amide precursor and subsequently eliminating water to form the nitrile and the alkene double bond simultaneously or sequentially.

A logical precursor would be the amide of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Dehydration of this β-hydroxy amide would yield the target α,β-unsaturated nitrile. This transformation is conceptually similar to the deprotection/cyclization/dehydration sequence used to achieve β-trifluoromethylated pyrroline (B1223166) carboxylates, where dehydration is a key step in forming the final product. researchgate.net A variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), are known to effectively convert primary amides into nitriles. masterorganicchemistry.com

Multi-component Reactions and Annulation Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer a highly efficient pathway to complex molecules. beilstein-journals.orgthieme-connect.com This approach has been applied to the synthesis of trifluoromethylated acrylonitriles. For example, a copper-catalyzed three-component reaction involving an alkyne, a nitrile source, and a trifluoromethylating agent can directly assemble β-trifluoromethylated acrylonitriles.

Annulation reactions, which form a new ring, are used to synthesize derivatives. For instance, 2-trifluoromethyl chromenes can be synthesized via a cyclization reaction of o-isopropenylphenols with trifluoroacetic anhydride. This process proceeds through a sequence of trifluoroacetylation and a double carbonyl-ene reaction, followed by elimination.

More advanced strategies involve the difunctionalization of alkenes, where a CF₃ group and another functional group are added across the double bond in one step. nih.gov These methods, including carbo-, amino-, and oxy-trifluoromethylthiolation, rapidly increase molecular complexity from simple alkene feedstocks. rsc.org Similarly, vinyl azides can be used in photoredox-catalyzed reactions with a CF₃ source to generate α-trifluoromethylated ketones, which are valuable intermediates for further derivatization. rsc.org

Cycloaddition Strategies for Trifluoromethylated Heterocycles

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, providing a direct route to heterocyclic systems from acyclic precursors. The unique electronic properties of trifluoromethylated alkenes like this compound make them excellent partners in these reactions.

One notable strategy involves the copper-mediated [3+3] cycloaddition of β-CF3-acrylonitrile with oxime esters. This method provides an efficient, redox-neutral pathway to synthesize highly functionalized 4-CF3-2-aminopyridines. In a typical reaction, β-CF3-acrylonitrile reacts with an oxime ester in the presence of a catalytic amount of copper(I) chloride in dimethyl sulfoxide (B87167) (DMSO) at 80 °C. This approach is distinguished by its regioselectivity and its applicability to heteroaryl-substituted oxime esters, yielding the desired trifluoromethylated 2-aminopyridines in moderate yields. rsc.org

Table 1: Copper-Mediated [3+3] Cycloaddition for 4-CF3-2-Aminopyridines

| Entry | Oxime Ester Substrate | Yield (%) |

| 1 | Phenyl-substituted | 65 |

| 2 | Thienyl-substituted | 58 |

| 3 | Pyridyl-substituted | 47 |

This table summarizes the yields for the synthesis of various 4-CF3-2-aminopyridines via a copper-mediated [3+3] cycloaddition reaction.

Other cycloaddition strategies, such as the [3+2] cycloaddition of 2,2,2-trifluorodiazoethane (B1242873) with alkenes, have been employed to create 3-trifluoromethylpyrazoles, further demonstrating the utility of trifluoromethylated building blocks in synthesizing five-membered heterocycles. researchgate.net Similarly, [2+2] cycloadditions have been used to form four-membered rings like N-trifluoromethyl-1,2-oxazetidine derivatives. rsc.org These varied cycloaddition pathways underscore the versatility of trifluoromethylated synthons in accessing a wide range of heterocyclic scaffolds.

Cascade Reactions for Complex Fluorinated Architectures

Cascade reactions, also known as domino or tandem reactions, enable the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste. The reactivity of trifluoromethylated building blocks is well-suited for initiating such complex transformations.

A compelling example is the metal-free synthesis of 3-trifluoromethyl pyrroles through a cascade reaction of β-CF3-1,3-enynamides. rsc.org This process involves reacting the enynamide with an alkyl primary amine, which triggers a highly regioselective sequence of 1,4-hydroamination, cyclization, and aromatization. The reaction proceeds efficiently to afford a variety of 3-trifluoromethyl pyrroles. This methodology highlights how a single, carefully designed starting material containing the CF3 group can be used to rapidly construct complex, fluorinated heterocyclic systems.

Table 2: Cascade Synthesis of 3-Trifluoromethyl Pyrroles

| Entry | Amine Substrate | Yield (%) |

| 1 | n-Butylamine | 85 |

| 2 | Cyclohexylamine | 78 |

| 3 | Benzylamine | 81 |

This table presents the yields for the cascade reaction of a β-CF3-1,3-enynamide with various primary amines to produce 3-trifluoromethyl pyrroles.

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of alkene derivatives is a critical challenge in organic chemistry. For derivatives of this compound, controlling the geometry of the carbon-carbon double bond (E/Z isomerism) is of significant interest.

The Knoevenagel condensation is a classic and effective method for forming C=C bonds, and it has been widely applied to the synthesis of various acrylonitrile (B1666552) derivatives. researchgate.net This reaction typically involves the condensation of an active methylene compound (like a substituted acetonitrile) with an aldehyde or ketone. The stereochemical outcome of the Knoevenagel reaction can often be controlled by the choice of catalyst, solvent, and reaction conditions. For instance, the use of specific heterogeneous catalysts, such as silica (B1680970) chloride, has been shown to selectively produce the Z-isomer in the synthesis of certain acrylonitrile derivatives. researchgate.net While the literature specifically detailing the stereoselective Knoevenagel condensation to produce substituted this compound derivatives is not extensive, the principles from related systems suggest that similar strategies could be applied.

Furthermore, stereoselective methods have been developed for creating related trifluoromethylated unsaturated compounds. For example, a stereoselective synthesis of trifluoromethylated α-chloro-α,β-unsaturated nitriles has been achieved through the reaction of a fluorinated ylide-anion with N-chlorosuccinimide, demonstrating that high stereoselectivity is attainable in complex fluorinated systems. rsc.orgrsc.org These approaches provide a foundation for developing future stereoselective syntheses of functionalized this compound derivatives, which are valuable precursors for advanced materials and pharmaceuticals.

Mechanistic Investigations of Chemical Reactivity of 2 Trifluoromethyl Acrylonitrile

Nucleophilic Addition Reactions to the Activated Double Bond

The electron-deficient nature of the double bond in 2-(trifluoromethyl)acrylonitrile makes it highly susceptible to attack by nucleophiles. This reactivity is central to its utility in constructing complex molecular architectures.

Michael Addition Pathways and Product Diversification

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction pathway for this compound. The general mechanism involves the attack of a nucleophile (Michael donor) on the β-carbon of the double bond, which is the electrophilic center (Michael acceptor). This initial addition generates a resonance-stabilized enolate intermediate, which is then protonated to yield the final product.

The reactivity of this compound in Michael additions is significantly enhanced by the trifluoromethyl group, which increases the electrophilicity of the β-carbon. This heightened reactivity allows for the use of a wide range of nucleophiles, leading to a diverse array of products. For instance, the aza-Michael addition of nosyloxycarbamates to 2-(trifluoromethyl)acrylates has been shown to produce either β-amino esters or aziridines depending on the reaction conditions. nih.gov This demonstrates the potential for product diversification by carefully controlling the reaction parameters. The isolation of the aza-Michael addition product in these reactions provided direct evidence for the proposed aza-MIRC (Michael-Initiated Ring Closure) mechanism. nih.gov

The table below summarizes the outcomes of Michael addition reactions involving α,β-unsaturated compounds with structural similarities to this compound, highlighting the influence of substituents on reactivity.

| Michael Acceptor | Nucleophile (Thiol) | Relative Reactivity | Product Type |

| Acrylamide (B121943) (unsubstituted) | Glutathione (GSH) | Base | Thiol Adduct |

| β-Trifluoromethyl Acrylamide | Glutathione (GSH) | Increased | Thiol Adduct |

| α-Methylene-γ-lactone | Thiol-containing biomolecules | High | Covalent Protein Adducts |

| Pyrrolinones | 2-Mercaptoaniline | - | Thiol Adducts |

This table illustrates the enhanced reactivity conferred by the trifluoromethyl group, as seen in the comparison between unsubstituted acrylamide and its β-trifluoromethyl derivative. nih.gov

Other Nucleophilic Additions and Stereochemical Considerations

Beyond Michael additions, this compound can undergo other types of nucleophilic additions. The stereochemistry of these additions is a critical aspect, as the attack of the nucleophile on the planar double bond can create a new stereocenter. libretexts.org The facial selectivity of the attack (i.e., whether the nucleophile attacks from the Re or Si face of the double bond) determines the configuration of the resulting product.

In the absence of chiral catalysts or directing groups, the addition of a nucleophile to an achiral substrate like this compound would typically result in a racemic mixture of enantiomers. libretexts.org However, the stereochemical outcome can be influenced by several factors, including the presence of existing stereocenters in the nucleophile or substrate, the use of chiral catalysts, or steric hindrance that favors attack from one face over the other. libretexts.orgyoutube.com

For instance, in nucleophilic additions to carbonyl compounds, which share mechanistic similarities with additions to activated alkenes, the Felkin-Ahn model is often used to predict the stereochemical outcome when a stereocenter is adjacent to the carbonyl group. youtube.com This model considers the steric and electronic effects of the substituents on the adjacent stereocenter to predict the preferred trajectory of the incoming nucleophile. youtube.comyoutube.com While this compound itself is achiral, these principles become highly relevant when it reacts with chiral nucleophiles or in the presence of chiral auxiliaries, enabling the synthesis of enantioenriched products.

Cycloaddition Reactions: Scope and Mechanistic Insights

Cycloaddition reactions, particularly the Diels-Alder reaction, represent another major facet of the reactivity of this compound. Its electron-deficient nature makes it an excellent dienophile.

Diels-Alder Reactions with this compound as Dienophile

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. This compound serves as a potent dienophile due to the electron-withdrawing trifluoromethyl and cyano groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). chemtube3d.com This facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, a key factor in the feasibility and rate of polar Diels-Alder reactions. nih.gov

Molecular Electron Density Theory (MEDT) has been instrumental in elucidating the mechanisms of Diels-Alder reactions involving trifluoromethyl-substituted dienophiles. researchgate.netrsc.org MEDT studies indicate that these reactions often proceed through a one-step, though not always synchronous, mechanism. researchgate.netnih.gov The asynchronicity, meaning the two new carbon-carbon bonds are not formed simultaneously, is influenced by the electronic asymmetry of the reactants. nih.gov

A key concept in MEDT is the Global Electron Density Transfer (GEDT), which quantifies the net flow of electron density from the nucleophile (diene) to the electrophile (dienophile) at the transition state. nih.gov For polar Diels-Alder reactions, a higher GEDT correlates with a lower activation energy and thus a faster reaction rate. nih.gov The strong electrophilic character of this compound promotes a significant GEDT, accounting for its high reactivity in these cycloadditions. nih.govnih.gov

Theoretical studies on the Diels-Alder reaction between Danishefsky's diene and (2E)-3-phenyl-2-(trifluoromethyl)acrylonitrile, a structurally related compound, have shown that the reaction proceeds via a non-concerted, two-stage, one-step mechanism. researchgate.net This means that while the reaction occurs in a single kinetic step, the formation of the two new sigma bonds is significantly asynchronous. researchgate.net

The regioselectivity of the Diels-Alder reaction refers to the orientation of the diene and dienophile in the product. In reactions involving unsymmetrical dienes and dienophiles like this compound, different regioisomers can be formed. The regioselectivity is governed by the electronic properties of the reactants. chemtube3d.comnih.gov According to frontier molecular orbital (FMO) theory, the preferred regioisomer is the one that results from the alignment of the largest lobes of the diene's HOMO and the dienophile's LUMO. chemtube3d.com MEDT studies further refine this by analyzing the local Parr functions, which identify the most nucleophilic and electrophilic centers on the reactants. researchgate.nettandfonline.com

Stereoselectivity in Diels-Alder reactions typically refers to the endo or exo orientation of the substituent on the dienophile relative to the diene. In many cases, the endo product is kinetically favored due to secondary orbital interactions. However, steric hindrance can also play a significant role. researchgate.net For example, in the reaction of Danishefsky's diene with (2E)-3-phenyl-2-(trifluoromethyl)acrylonitrile, the endo approach is favored due to significant steric repulsion between the methoxy (B1213986) group of the diene and the trifluoromethyl group of the dienophile in the exo transition state. researchgate.net

The table below presents computational data for the Diels-Alder reaction between cyclopentadiene (B3395910) and acrylonitrile (B1666552), providing insight into the relative energies of different pathways.

| Reaction Pathway | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |

| Concerted Cycloaddition (endo) | - | 0.0 |

| Concerted Cycloaddition (exo) | - | 0.3 |

| Stepwise (Diradical Formation) | Favored by 5.9 kcal/mol over diradical | - |

This data from computational studies on the reaction of cyclopentadiene with acrylonitrile highlights the energetic preference for the concerted Diels-Alder pathway over a stepwise diradical mechanism. nih.gov The exo transition state is only slightly higher in energy than the endo state. nih.gov

[3+2]-Cycloaddition Reactions (e.g., with nitrile imines)

The reaction of this compound with nitrile imines represents a significant pathway for the synthesis of five-membered heterocyclic compounds. Nitrile imines, typically generated in situ, readily undergo [3+2]-cycloaddition with the electron-deficient double bond of this compound to produce trifluoromethyl-substituted pyrazolines. researchgate.netmdpi.com These reactions are characterized by their high regioselectivity, a feature attributed to the highly organized transition state of the pericyclic reaction. researchgate.net

The presence of the trifluoromethyl group on the acrylonitrile moiety enhances the chemo- and stereoselectivity of these cycloadditions. For instance, while reactions with non-fluorinated nitrile imines can sometimes yield a mixture of products, the use of fluorinated analogues often leads to the formation of stable pyrazolines in a highly selective manner. researchgate.net The regioselectivity of the cycloaddition is dictated by the electronic properties of the reactants, with the terminal nitrogen atom of the nitrile imine typically bonding to the α-carbon of the acrylonitrile. mdpi.com

Research has demonstrated that these initially formed cycloadducts can be further transformed. For example, they can undergo spontaneous aerial oxidation or be treated with oxidizing agents like manganese dioxide to yield fully aromatized pyrazole (B372694) derivatives. nih.govbeilstein-journals.org The conditions of these subsequent reactions can be tailored to achieve different outcomes, such as deacylative aromatization depending on the solvent used. nih.gov This versatility makes the [3+2]-cycloaddition of this compound with nitrile imines a valuable tool for the synthesis of a diverse range of functionalized trifluoromethylated pyrazoles. nih.govnih.gov

Radical Reactions Involving the Trifluoromethyl Group or Acrylonitrile Moiety

The trifluoromethyl group and the acrylonitrile core of this compound both play crucial roles in its radical reactivity, opening avenues for the introduction of the trifluoromethyl group into various organic molecules and for the formation of new carbon-carbon bonds.

Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Addition (ATRA) is a robust method for forming carbon-carbon bonds by adding an alkyl halide across a double bond, often catalyzed by a transition metal complex. rsc.org The acrylonitrile moiety of this compound can participate in ATRA reactions. The process typically involves the generation of a radical from an alkyl halide by a metal catalyst in a low oxidation state. This radical then adds to the double bond of the acrylonitrile, and the resulting radical abstracts a halogen atom from the metal complex in a higher oxidation state to form the final product and regenerate the catalyst. mdpi.com

The use of environmentally benign reducing agents, such as ascorbic acid, has been shown to be effective in regenerating the active catalyst, making ATRA a more sustainable process. rsc.org This method allows for the selective formation of monoadducts even with highly reactive alkenes like acrylonitrile, which are prone to polymerization under free-radical conditions. rsc.org The development of photo-induced metal-free ATRP for acrylonitrile further expands the utility of this reaction. amazonaws.com

Influence of the Trifluoromethyl Group on Reaction Pathways and Electronic Properties

The trifluoromethyl group exerts a profound influence on the reactivity and electronic properties of this compound, primarily through its strong electron-withdrawing nature and steric effects. beilstein-journals.orgvaia.comacs.orgnih.gov

Electron-Withdrawing Effects and Electrophilicity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This is due to the high electronegativity of the fluorine atoms, which pull electron density away from the rest of the molecule through a strong inductive effect. vaia.com This electron withdrawal significantly increases the electrophilicity of the double bond in this compound, making it highly susceptible to attack by nucleophiles and dipoles. nih.gov

This enhanced electrophilicity is a key factor in the high reactivity of this compound in reactions such as [3+2]-cycloadditions. beilstein-journals.org The electron-withdrawing nature of the trifluoromethyl group also influences the regioselectivity of these reactions, directing the incoming nucleophilic part of the reagent to the carbon atom further from the trifluoromethyl group. vaia.comresearchgate.net The combination of the trifluoromethyl group's inductive effect and its influence on hydrogen bonding can lead to potent acidity in neighboring functional groups. nih.govacs.org

Steric and Electronic Stabilization of Intermediates

The trifluoromethyl group also plays a significant role in stabilizing reaction intermediates, both sterically and electronically. While the van der Waals radius of fluorine is relatively small, the trifluoromethyl group as a whole has a steric demand comparable to an ethyl group. researchgate.net This steric bulk can influence the stereochemical outcome of reactions by favoring the formation of less sterically hindered products.

Polymerization Science of 2 Trifluoromethyl Acrylonitrile

Homopolymerization Behavior and Challenges

The homopolymerization of 2-(trifluoromethyl)acrylonitrile presents distinct challenges and follows specific pathways depending on the chosen polymerization method.

Radical Polymerization Studies

Attempts to homopolymerize α-(trifluoromethyl)acrylonitrile (TFMAN) through radical polymerization have been largely unsuccessful. datapdf.com Studies using initiators like benzoyl peroxide (BPO) at 60°C did not yield any polymer. datapdf.com Similarly, initiation via γ-ray radiation in bulk at -27°C and in toluene (B28343) at -78°C proved ineffective. datapdf.com The strong electron-withdrawing nature of the trifluoromethyl group is believed to hinder the radical homopolymerization process. researchgate.net

Anionic Polymerization Pathways

In contrast to radical methods, the anionic polymerization of this compound has been achieved successfully. datapdf.comibm.com Pyridine (B92270) has been effectively used as an initiator for the anionic homopolymerization of TFMAN. datapdf.comibm.com However, the use of typical anionic initiators commonly employed for monomers like methyl methacrylate (B99206) can lead to complications, including attacks on the trifluoromethyl group. datapdf.comibm.com The success of anionic polymerization is attributed to the electron-withdrawing trifluoromethyl group, which makes the monomer susceptible to nucleophilic attack by the anionic initiator. researchgate.net The mechanism of anionic polymerization of acrylonitrile (B1666552), a related monomer, involves the formation of trimer anions which can either cyclize or propagate, with rotational isomerization being a key step determining the outcome. nih.gov

Copolymerization and Terpolymerization Strategies

To overcome the challenges of homopolymerization and to tailor the properties of the resulting polymers, copolymerization and terpolymerization of this compound with various other monomers have been extensively investigated.

Reactivity Ratios and Monomer Sequence Distribution

The concept of reactivity ratios is crucial in predicting the composition and structure of copolymers. mdpi.com These ratios, typically denoted as r1 and r2, describe the relative tendency of a growing polymer chain ending in one monomer to add the same monomer versus the other monomer. mdpi.com Various methods, including the Fineman-Ross and Kelen-Tüdös methods, are used to determine these ratios from experimental data. rsc.orgacs.org The product of the reactivity ratios (r1 * r2) provides insight into the monomer sequence distribution; a value close to 1 suggests a random copolymer, while a value approaching 0 indicates a tendency towards alternating copolymerization. materials-science.info

Copolymerization with Fluorinated Monomers (e.g., vinylidene fluoride (B91410), trifluoroethyl acrylates)

The copolymerization of this compound and its derivatives with other fluorinated monomers is a key strategy for developing advanced fluoropolymers.

Vinylidene Fluoride (VDF): The radical copolymerization of tert-butyl 2-trifluoromethacrylate (MAF-TBE), a related monomer, with vinylidene fluoride (VDF) has been shown to produce alternating copolymers. rsc.org The reactivity ratios for this pair were determined to be rVDF = 0.0399 and rMAF-TBE = 0.0356 at 57 °C, indicating a strong alternating tendency. rsc.org Copolymers of poly(vinylidene fluoride-co-trifluoroethylene) [P(VDF-TrFE)] exhibit high polarity and an all-trans conformation, which is beneficial for applications like solid-state electrolytes. rsc.org

Trifluoroethyl Acrylates: Radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), another related monomer, has been successfully carried out. rsc.org The reactivity ratios for this system were found to be rFATRIFE = 1.65 ± 0.07 and rMAF = 0 at 56 °C, leading to the formation of statistical copolymers. rsc.org The incorporation of 2,2,2-trifluoroethyl acrylate (B77674) (TFEA) into copolymers can impart desirable properties such as low surface energy and high hydrophobicity. polysciences.com

Copolymerization with Hydrogenated Monomers (e.g., styrene (B11656), acrylonitrile derivatives)

Copolymerization of this compound with conventional hydrogenated monomers allows for the modification of polymer properties and the creation of materials with a tailored balance of characteristics.

Styrene: While α-trifluoromethylstyrene (TFMST) does not readily homopolymerize, it can be copolymerized with styrene (ST) using nitroxide-mediated polymerization (NMP), yielding copolymers with controlled TFMST content ranging from 10% to 40%. mdpi.com The resulting copolymers exhibit higher glass transition temperatures (Tg) than polystyrene. mdpi.com Studies on the copolymerization of styrene and acrylonitrile (SAN) have provided insights into the behavior of these types of copolymers. asianpubs.orgnih.gov

Acrylonitrile Derivatives: this compound has been successfully copolymerized with methyl methacrylate (MMA) via radical polymerization initiated by benzoyl peroxide (BPO). datapdf.comibm.com The monomer reactivity ratios for the copolymerization of α-(trifluoromethyl)acrylonitrile (TFMAN) with MMA were determined to be rTFMAN = 0 and rMMA = 1.02. datapdf.comibm.com This indicates that the MMA radical does not add a TFMAN monomer, and the TFMAN radical adds MMA exclusively. The copolymerization of acrylonitrile (AN) with methyl acrylate is a well-studied system, with reactivity ratios that can be determined using techniques like real-time FTIR. vt.eduelsevierpure.com

Interactive Data Table: Reactivity Ratios of this compound and Related Monomers

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type | Reference |

| α-(Trifluoromethyl)acrylonitrile (TFMAN) | Methyl Methacrylate (MMA) | 0 | 1.02 | Radical | datapdf.comibm.com |

| tert-Butyl 2-Trifluoromethacrylate (MAF-TBE) | Vinylidene Fluoride (VDF) | 0.0356 | 0.0399 | Radical | rsc.org |

| 2,2,2-Trifluoroethyl α-fluoroacrylate (FATRIFE) | 2-(Trifluoromethyl)acrylic Acid (MAF) | 1.65 ± 0.07 | 0 | Radical | rsc.org |

| Acrylonitrile (AN) | 2,2,2-Trifluoroethyl acrylate (ATRIF) | 1.25 ± 0.04 | 0.93 ± 0.05 | Radical | materials-science.info |

Controlled Polymerization Techniques

The synthesis of well-defined polymers from challenging monomers like this compound necessitates the use of controlled radical polymerization (CRP) methods. These techniques allow for precise control over molecular weight, dispersity, and polymer architecture.

Iodine Transfer Polymerization (ITP) for Fluoropolymers

Iodine Transfer Polymerization (ITP) stands out as a versatile and robust method for the controlled radical polymerization of various monomers, including fluorinated ones. acs.orgtudelft.nl It is one of the earliest developed CRP techniques and operates via a degenerative chain-transfer mechanism, where an iodine-terminated polymer chain reversibly transfers its iodine atom to a propagating radical. researchgate.net This process enables the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

ITP is particularly well-suited for industrial applications due to its simplicity, metal-free nature, and the production of colorless final products. tudelft.nl The technique has been successfully employed for the polymerization of fluoroalkenes, leading to well-defined fluoropolymers. acs.org For instance, ITP has been effectively used in the synthesis of poly(vinylidene fluoride) (PVDF)-based block copolymers, demonstrating its utility for creating complex macromolecular structures with fluorinated segments. researchgate.net While direct reports on the ITP of this compound are not extensively detailed in the literature, the established success of ITP with other electron-deficient fluoromonomers suggests its potential applicability. The strong electron-withdrawing nature of both the nitrile and trifluoromethyl groups in this compound would likely influence the kinetics and control of the polymerization, requiring careful optimization of reaction conditions, such as the choice of initiator and iodine transfer agent.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another powerful reversible-deactivation radical polymerization (RDRP) technique that offers excellent control over polymer synthesis. acs.org Historically limited to styrenic monomers, advancements in nitroxide initiator design have expanded its scope to include acrylates, acrylamides, and methacrylates. acs.orgmdpi.com

The polymerization of monomers containing bulky, electron-withdrawing groups at the α-position, such as the trifluoromethyl group, can be challenging. mdpi.com For example, α-trifluoromethylstyrene (TFMST) does not undergo homopolymerization and acts as a retarder in copolymerizations. mdpi.comnih.gov However, studies have shown that NMP can be effectively used for the copolymerization of TFMST with styrene, yielding partially fluorinated polymers with controlled structures. mdpi.comnih.gov This success indicates that NMP is a promising technique for controlling the polymerization of this compound, likely in a copolymerization strategy. Research has demonstrated that using a small amount of a comonomer like acrylonitrile can significantly improve the control of methacrylate polymerization via NMP, a strategy that could be adapted for monomers like this compound. researchgate.net

Table 1: Overview of Controlled Polymerization Techniques for Fluoromonomers

| Technique | Key Features | Applicability to Fluoromonomers | Relevant Monomers Mentioned in Research |

|---|---|---|---|

| Iodine Transfer Polymerization (ITP) | Metal-free, simple, degenerative transfer mechanism. tudelft.nlresearchgate.net | Effective for various fluoroalkenes and for creating fluorinated block copolymers. acs.orgresearchgate.net | Vinylidene fluoride (VDF), Fluoroacrylates. acs.orgresearchgate.net |

| Nitroxide-Mediated Polymerization (NMP) | Robust, often requires only initiator and monomer. acs.org | Successful for copolymerizing monomers with α-trifluoromethyl groups. mdpi.comnih.gov | α-Trifluoromethylstyrene (TFMST), Acrylonitrile (as comonomer). mdpi.comresearchgate.net |

Structure-Property Relationships in this compound-Based Polymers

The incorporation of the trifluoromethyl (CF₃) group into a polymer backbone imparts a unique set of properties, significantly influencing its thermal behavior and surface characteristics.

Influence of Trifluoromethyl Group on Polymer Thermal Properties and Glass Transition Temperature

The trifluoromethyl group is known for its large volume and strong electron-withdrawing nature, which restricts the segmental motion of polymer chains. This restriction leads to a significant increase in the glass transition temperature (Tg) of the polymer. researchgate.net For instance, the placement of a CF₃ group on a polymer can dramatically elevate its Tg compared to its non-fluorinated counterpart. researchgate.net

In copolymers, the Tg can be tuned by varying the content of the trifluoromethyl-containing monomer. Research on copolymers of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid (MAF) demonstrated a clear trend where the Tg values increased with a higher incorporation of MAF. rsc.org Similarly, the thermal stability, often measured as the temperature of 10% weight loss (Td10%), can be enhanced. In the same copolymer system, thermal stability was found to increase with a higher content of the fluorinated acrylate monomer, reaching up to 348 °C. rsc.org This enhancement in thermal properties is critical for applications requiring materials to withstand high temperatures. rsc.org

Table 2: Thermal Properties of Polymers Containing Trifluoromethyl Groups

| Polymer System | Fluorinated Monomer Content | Glass Transition Temperature (Tg) | Thermal Stability (Td10%) | Reference |

|---|---|---|---|---|

| Poly(FATRIFE-co-MAF) | Increasing MAF content | Increases | - | rsc.org |

| Poly(FATRIFE-co-MAF) | 93 mol% FATRIFE | - | 348 °C | rsc.org |

| Fluorinated Polyimides | Multi-bulky pendant CF₃ groups | 259–281 °C | 551–561 °C (in N₂) | rsc.org |

| Poly(styrene) derivative | CF₃ at ortho position | 175 °C | - | researchgate.net |

Modifying Polymer Hydrophobicity and Surface Properties

The presence of fluorine atoms, particularly in the form of trifluoromethyl groups, drastically alters the surface properties of a material. The low polarizability and strong electronegativity of fluorine lead to weak intermolecular forces, resulting in low surface energy. acs.org A surface enriched with CF₃ groups can exhibit extremely low wettability and a high degree of hydrophobicity. lbl.gov

The incorporation of this compound into a polymer is expected to significantly increase its hydrophobicity. This is a well-documented effect for a wide range of fluorinated polymers. For example, copolymers synthesized from fluorinated acrylates have been shown to possess tunable surface properties, with hydrophobicity generally increasing with the fluorine content. rsc.orgrsc.org The water contact angle, a common measure of hydrophobicity, can be systematically adjusted. In one study, copolymerizing 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF) allowed for the tuning of the water contact angle from 107° for the pure PFATRIFE homopolymer down to 81° as the content of the more hydrophilic MAF was increased, demonstrating the ability to precisely control surface wettability. rsc.org The self-organization of fluorinated side-chains, which tend to migrate to the polymer-air interface to minimize surface energy, further enhances this effect. rsc.org

Table 3: Surface Properties of Fluorinated Polymers

| Polymer System | Fluorinated Monomer Content | Water Contact Angle (°) | Key Finding | Reference |

|---|---|---|---|---|

| PFATRIFE Homopolymer | 100% FATRIFE | 107° | High hydrophobicity of the fluorinated homopolymer. | rsc.org |

| Poly(FATRIFE-co-MAF) | 42 mol% MAF | 81° | Hydrophilicity increases with the incorporation of the carboxylic acid-containing monomer. | rsc.org |

| Fluorinated Polyimides (F-SiO₂/PI) | - | > 145° | Introduction of fluorinated groups leads to high hydrophobicity. researchgate.net | researchgate.net |

| Fluorinated Methacrylate Copolymers | Increasing non-fluorinated acrylate | Decreases | Hydrophobicity can be tuned by copolymer composition. consensus.app | consensus.app |

Advanced Spectroscopic and Computational Characterization for Reaction Analysis and Mechanism Elucidation

Spectroscopic Analysis in Reaction Monitoring and Product Characterization

Spectroscopy is a powerful method for probing molecular structures by observing the interaction of molecules with electromagnetic radiation. Different regions of the spectrum provide information about different aspects of a molecule's structure, from the nuclear environment to bond vibrations and electronic transitions.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. For 2-(trifluoromethyl)acrylonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecule and its transformations.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the vinyl region for the geminal protons on the C=C double bond. The chemical shifts and coupling constants of these protons are highly sensitive to their electronic environment. During a reaction, such as a Michael addition, the disappearance of these vinyl signals and the appearance of new signals in the aliphatic region would provide clear evidence of the reaction's progress and the structure of the product. For the related compound 2-(trifluoromethyl)acrylic acid, the vinyl protons appear as distinct signals chemicalbook.com.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key resonances for this compound would include those for the nitrile carbon (C≡N), the two sp² hybridized carbons of the alkene, and the carbon of the trifluoromethyl group (CF₃). The nitrile carbon typically appears in the 115-125 ppm range nih.govchemicalbook.comspectrabase.com. The CF₃ carbon signal is split into a quartet due to coupling with the three fluorine atoms. Monitoring changes in these chemical shifts can help identify which part of the molecule is involved in a reaction. For instance, a significant upfield shift of the alkene carbons would indicate saturation of the double bond. Studies on acrylonitrile (B1666552) metabolism have utilized ¹³C NMR to trace the fate of each carbon atom in complex biological transformations nih.gov.

¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally sensitive and informative technique. The CF₃ group serves as a clean and sensitive probe of the local electronic environment, with its chemical shift spanning a wide range. nih.govcolorado.edu The ¹⁹F NMR spectrum of this compound would show a singlet for the CF₃ group. The chemical shift of this signal is sensitive to changes in the molecule's structure, even at a distance. dovepress.com This technique is particularly useful for monitoring reaction progress and for mechanistic studies, as demonstrated in the synthesis of 2-trifluoromethyl-N-arylpyridinium compounds where ¹⁹F NMR was used to track the consumption of the starting material and the formation of the product. nih.gov The significant change in the electronic environment of the CF₃ group upon reaction provides a clear spectroscopic window to observe the transformation. nih.govnih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Features and Mechanistic Insights |

|---|---|---|

| ¹H | ~6.0 - 7.0 | Two distinct signals for vinyl protons. Disappearance indicates reaction at the C=C bond. |

| ¹³C | C≡N: ~117 C=C: ~120-140 CF₃: ~122 (quartet) | Shifts in C=C and C≡N resonances indicate sites of reaction. The nitrile carbon is a key marker. nih.govchemicalbook.com |

| ¹⁹F | ~ -60 to -70 (relative to CFCl₃) | Single, sharp resonance. Highly sensitive to changes in the electronic environment, making it an excellent probe for reaction monitoring. dovepress.comnih.gov |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.comyoutube.com

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to its key functional groups. The most prominent peaks would be the C≡N stretching vibration (typically around 2220-2260 cm⁻¹), the C=C stretching vibration (around 1620-1680 cm⁻¹), and strong C-F stretching vibrations (in the 1100-1300 cm⁻¹ region). researchgate.netlibretexts.orgpen2print.org Monitoring the IR spectrum during a reaction allows for direct observation of the transformation of these functional groups. For example, in a hydrolysis reaction of the nitrile group to a carboxylic acid, the C≡N peak would disappear and be replaced by a very broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹). libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N and C=C bonds, being highly polarizable, often give rise to strong and sharp signals in the Raman spectrum, making it an excellent technique for monitoring these groups. nih.gov Studies on acrylonitrile have used Raman spectroscopy to investigate intermolecular interactions and self-association in the liquid state, demonstrating the sensitivity of the C≡N stretching band to the molecular environment. nih.govresearchgate.net This sensitivity can be exploited to study reaction mechanisms where changes in solvation or aggregation occur.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| Nitrile (C≡N) | IR, Raman | 2220 - 2260 | Disappearance or shift indicates reaction at the nitrile group (e.g., hydrolysis, reduction). researchgate.net |

| Alkene (C=C) | IR, Raman | 1620 - 1680 | Disappearance indicates addition across the double bond (e.g., Michael addition). libretexts.org |

| Trifluoromethyl (C-F) | IR | 1100 - 1300 (strong) | A persistent, strong signal confirming the integrity of the CF₃ group. |

UV-Vis spectroscopy probes the electronic transitions within a molecule. slideshare.net For organic molecules, the most common transitions observed are from π bonding orbitals to π* antibonding orbitals (π → π) and from non-bonding orbitals to π antibonding orbitals (n → π*). libretexts.orgpharmatutor.org

The conjugated system of this compound, formed by the C=C double bond and the C≡N triple bond, is expected to give rise to a strong π → π* transition in the UV region. Additionally, the lone pair of electrons on the nitrogen atom can undergo a lower-energy, and typically less intense, n → π* transition. cutm.ac.in

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular properties and reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. scispace.com For this compound, DFT calculations can be used to determine its optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles. rsc.org

Furthermore, DFT provides crucial information about the molecule's electronic properties. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. In this compound, the LUMO is expected to be localized over the electron-deficient π-system of the alkene and nitrile groups, which explains its reactivity as a Michael acceptor. The HOMO would likely have significant contributions from the π-bonds. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. DFT has been successfully applied to study the electronic and structural properties of functionalized acrylonitriles, showing good agreement between calculated and experimental spectral data. researchgate.netrsc.org These calculations can also be used to predict vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. nih.gov

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. It posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. MEDT has been successfully used to elucidate the mechanisms of various reactions, including cycloadditions and polar reactions.

For a reaction involving this compound, such as a [3+2] cycloaddition, MEDT analysis would be used to study the reaction profile. By analyzing the flow of electron density along the reaction coordinate, the theory can determine whether the mechanism is concerted (a single transition state) or stepwise (involving a distinct intermediate). rsc.org For example, a MEDT study of the reaction between nitrones and ketenes revealed a non-concerted mechanism where one bond forms before the other, even though the reaction occurs in a single kinetic step. rsc.org This level of mechanistic detail is invaluable for understanding the reactivity of this compound and for designing new synthetic methodologies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental framework in chemistry for predicting the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comyoutube.com The HOMO is the highest-energy orbital containing electrons and acts as a nucleophile or electron donor, while the LUMO is the lowest-energy orbital without electrons and serves as an electrophile or electron acceptor. libretexts.org The energy difference between the interacting HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. chemrxiv.org

For this compound, the presence of two powerful electron-withdrawing groups, the trifluoromethyl (-CF3) and the cyano (-CN) group, directly attached to the carbon-carbon double bond significantly influences its electronic structure and reactivity. These groups substantially lower the energy of both the HOMO and, more dramatically, the LUMO. This pronounced lowering of the LUMO energy makes this compound a highly electron-deficient alkene and a potent electrophile, exceptionally reactive towards nucleophiles and in cycloaddition reactions where it acts as the dienophile.

The reactivity can be understood by comparing its expected FMO energies to a simpler, related molecule like acrylonitrile. The addition of the strongly inductive and hyperconjugative electron-withdrawing CF3 group is anticipated to further decrease the LUMO energy compared to acrylonitrile, enhancing its electrophilic character.

Table 1: Conceptual Comparison of FMO Energies and Reactivity Descriptors

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Electrophilicity (ω) | Reactivity Profile |

| Ethylene | ~ -10.5 | ~ 1.2 | ~ 11.7 | Low | Weakly reactive |

| Acrylonitrile | ~ -10.9 | ~ 0.05 | ~ 10.95 | Moderate | Good Dienophile |

| This compound | Lowered (~ -11.5) | Significantly Lowered (~ -1.0) | Reduced (~ 10.5) | High | Excellent Dienophile / Electrophile |

Note: The values for this compound are illustrative, based on established principles of substituent effects, and are not from direct experimental or calculated data. They serve to demonstrate the expected trend.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling a classical Lewis structure. wikipedia.org This method provides valuable insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization (hyperconjugation). wisc.edu Delocalization effects are quantified by second-order perturbation theory, which calculates the stabilization energy E(2) associated with an interaction between a filled (donor) NBO and a vacant (acceptor) NBO. wisc.edu

In this compound, NBO analysis would be expected to reveal significant electronic delocalization and bond polarization due to the strong electron-withdrawing nature of the -CN and -CF3 groups. The key interactions would involve the delocalization of electron density from bonding orbitals into adjacent antibonding orbitals.

Key expected findings from an NBO analysis include:

Strong Polarization : The C=C double bond and adjacent C-C and C-F single bonds would be highly polarized. Natural population analysis would show a significant positive charge on the carbon atoms of the C=C bond and the carbon of the CF3 group, with negative charges on the nitrogen and fluorine atoms.

Table 2: Principal Expected Donor-Acceptor Interactions from NBO Analysis of this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Estimated) | Interaction Type & Significance |

| π(C1=C2) | π(C3≡N) | High | π-conjugation; withdrawal of electron density from the double bond towards the nitrile group. |

| π(C1=C2) | σ(C2-C4) | Moderate | Hyperconjugation; withdrawal of electron density towards the trifluoromethyl group. |

| σ(C2-C4) | π(C1=C2) | Moderate | σ-π Hyperconjugation; delocalization stabilizing the C-C single bond. |

| σ(C-F) | σ(C2-C4) | Low-Moderate | Vicinal hyperconjugation within the trifluoromethyl group, contributing to its stability. |

Note: C1=C2 refers to the double bond, C2-C4 to the bond connecting to the CF3 group, and C3≡N to the nitrile. E(2) values are qualitative estimates to illustrate the expected magnitude of these electronic interactions.

Transition State Characterization and Activation Energies

The characterization of transition states (TS) is crucial for understanding reaction mechanisms and predicting reaction rates. A transition state represents a first-order saddle point on the potential energy surface—a point of maximum energy along the reaction coordinate but minimum energy in all other directions. scm.com The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction's kinetic feasibility. nih.gov

For this compound, its high electrophilicity makes it an excellent substrate for reactions like Diels-Alder cycloadditions and Michael additions. Computational studies on the related molecule, acrylonitrile, in cycloaddition reactions have shown that the reaction can proceed through different pathways, each with a characteristic transition state and activation energy. nih.goviastate.edu For instance, in the reaction of acrylonitrile with a simple diene, the concerted Diels-Alder pathway is typically favored, but stepwise, diradical mechanisms can compete. nih.gov

The introduction of a trifluoromethyl group is expected to significantly influence the activation energies of these reactions. By further lowering the LUMO energy, the CF3 group enhances the orbital overlap in the transition state of reactions with electron-rich dienes, which generally leads to a lower activation energy for the concerted [4+2] cycloaddition pathway. This makes this compound a more reactive dienophile than acrylonitrile itself. Computational modeling would be essential to precisely quantify these energies and to characterize the geometry of the transition states, confirming whether the reaction remains concerted or if the strongly polarizing substituents favor asynchronous or stepwise mechanisms.

Table 3: Comparison of Calculated Activation Energies (Ea) for the Diels-Alder Reaction of Acrylonitrile and Expected Values for this compound with a Simple Diene (e.g., Butadiene)

| Dienophile | Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Transition State Characteristics |

| Acrylonitrile | Concerted [4+2] Cycloaddition | ~23-25 nih.gov | Synchronous or slightly asynchronous bond formation. |

| Acrylonitrile | Stepwise (Diradical Formation) | > 35 nih.gov | Significantly higher barrier, less favorable kinetically. |

| This compound | Concerted [4+2] Cycloaddition | Lowered (~18-21) | Enhanced orbital interaction; likely more asynchronous due to electronic asymmetry. |

| This compound | Stepwise (Diradical Formation) | Likely Raised (> 37) | The electron-withdrawing CF3 group would destabilize a radical intermediate at the adjacent carbon. |

Note: Values for this compound are reasoned estimates based on the known electronic effects of the CF3 group on Diels-Alder reactivity and are not from direct calculation.

Advanced Applications of 2 Trifluoromethyl Acrylonitrile in Organic Synthesis and Materials Science

Building Block for Complex Fluorinated Organic Compounds

The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a widely recognized strategy in medicinal chemistry and materials science for modulating chemical and physical properties such as metabolic stability, lipophilicity, and binding affinity. 2-(Trifluoromethyl)acrylonitrile serves as a valuable C3 synthon for introducing both a CF₃ group and a nitrogen-containing functionality into cyclic and acyclic systems.

Synthesis of Trifluoromethylated Heterocycles (e.g., pyrazoles, quinolines, oxazoles, triazoles, pyridines, indoles)

The construction of heterocyclic rings is a cornerstone of synthetic organic chemistry, and this compound provides a powerful tool for creating trifluoromethyl-substituted variants.

Pyrazoles: Trifluoromethylated pyrazoles are prevalent scaffolds in pharmaceuticals and agrochemicals. Their synthesis can be achieved through [3+2] cycloaddition reactions. While specific examples using this compound are not extensively detailed in foundational literature, the reaction of 2,2,2-trifluorodiazoethane (B1242873) with electron-deficient alkynes or alkenes is a known method for forming pyrazole (B372694) rings. rsc.org A highly efficient, solvent-controlled reaction between 2-trifluoromethyl-1,3-conjugated enynes and CF₃CHN₂ can yield bis(trifluoromethyl)pyrazolines, demonstrating the utility of trifluoromethylated synthons in these cycloadditions. rsc.org Given its nature as an electron-deficient alkene, this compound is a suitable candidate for cycloaddition with diazo compounds to furnish trifluoromethyl- and cyano-substituted pyrazolines, which can be subsequently oxidized to pyrazoles.

Quinolines: The quinoline (B57606) core is a key feature in many therapeutic agents. The synthesis of 2-trifluoromethylquinolines can be accomplished through various strategies, including the annulation of trifluoromethyl building blocks with appropriate partners. researchgate.net One common approach involves the reaction of α-CF₃-enamines with 2-nitrobenzaldehydes, followed by reductive cyclization to form the quinoline ring system. rsc.org this compound can serve as a precursor to such systems through condensation reactions with substituted anilines, following pathways analogous to the Friedländer annulation, to construct the trifluoromethylated pyridine (B92270) ring fused to the benzene (B151609) moiety.

Oxazoles: Trifluoromethylated oxazoles are valuable heterocyclic motifs. A general method for their synthesis involves the photoinduced [3+2] cycloaddition of carbenes with nitriles. nih.gov This metal-free approach is versatile and allows for the creation of structurally diverse oxazoles. nih.gov The nitrile group in this compound makes it an ideal substrate for this type of transformation, where reaction with a suitable carbene would directly lead to the formation of an oxazole (B20620) ring bearing a trifluoromethyl group. Another route involves the treatment of β-monosubstituted enamines with phenyliodine bis(trifluoroacetate) (PIFA), which proceeds through oxidative β-trifluoroacetoxylation and subsequent intramolecular cyclization to yield 4,5-disubstituted 2-(trifluoromethyl)oxazoles. nih.gov

Triazoles: Both 1,2,3- and 1,2,4-triazoles are important in medicinal chemistry. The synthesis of 5-trifluoromethyl-1,2,4-triazoles has been achieved via a [3+2] cycloaddition of in situ generated nitrile imines with trifluoroacetonitrile (B1584977) (CF₃CN). mdpi.com This highlights the reactivity of the nitrile functionality in forming the triazole ring. This compound can act as the nitrile component in similar cycloadditions. Additionally, copper-catalyzed Huisgen 1,3-dipolar cycloadditions between trifluoromethyl-containing propargylamines and azides provide a reliable route to 1,4-disubstituted 1,2,3-triazoles. nih.gov

Pyridines: The synthesis of trifluoromethylpyridines often relies on building-block strategies. nih.gov For example, a multicomponent Kröhnke reaction using chalcones, 1‐(3,3,3‐trifluoro‐2‐oxopropyl)pyridin‐1‐ium bromide, and ammonium (B1175870) acetate (B1210297) yields 2‐trifluoromethyl pyridines. researchgate.net Pechmann-type reactions of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate can produce 4-trifluoromethyl-2-pyrones, which can be converted to the corresponding 2-pyridones using ammonium acetate. rsc.org

Indoles: 2-(Trifluoromethyl)indoles are significant intermediates for drug analogues. organic-chemistry.orgnih.gov A domino trifluoromethylation/cyclization of readily available 2-alkynylanilines using a copper-CF₃ reagent provides an efficient route to these compounds, ensuring precise placement of the trifluoromethyl group at the C2 position. organic-chemistry.orgnih.gov While this method does not start from this compound, the latter can be envisioned as a substrate in palladium-catalyzed reactions, such as a modified Larock indole (B1671886) synthesis, to construct the trifluoromethylated indole scaffold.

Table 1: Synthetic Strategies for Trifluoromethylated Heterocycles

| Heterocycle | Synthetic Method | Key Reactants/Precursors | Reference(s) |

| Pyrazoles | [3+2] Cycloaddition | 2-Trifluoromethyl-1,3-enynes, 2,2,2-Trifluorodiazoethane | rsc.org |

| Quinolines | Reductive Cyclization | α-CF₃-enamines, 2-Nitrobenzaldehydes | rsc.org |

| Oxazoles | Photoinduced [3+2] Cycloaddition | Diazo compounds, Nitriles | nih.gov |

| Triazoles | [3+2] Cycloaddition | Nitrile imines, Trifluoroacetonitrile | mdpi.com |

| Pyridines | Kröhnke Reaction | Chalcones, Trifluoromethylated pyridinium (B92312) salts | researchgate.net |

| Indoles | Domino Trifluoromethylation/Cyclization | 2-Alkynylanilines, CuCF₃ Reagent | organic-chemistry.orgnih.gov |

Construction of Trifluoromethylated Amino Acid Derivatives

Fluorinated amino acids are crucial building blocks for creating peptides and proteins with enhanced stability and modified biological activity. researchgate.netnih.gov The synthesis of α-trifluoromethyl and β-trifluoromethyl amino acid derivatives often leverages the reactivity of trifluoromethylated Michael acceptors.

The electron-deficient double bond in this compound is highly susceptible to conjugate addition by nucleophiles, particularly amines, in what is known as an aza-Michael reaction. researchgate.netresearchgate.net This reaction provides a direct route to β-amino-α-(trifluoromethyl)propionitrile derivatives. Subsequent hydrolysis of the nitrile group can then yield the corresponding β-trifluoromethyl-β-amino acids.

While much of the reported research focuses on the analogous reactions with 2-(trifluoromethyl)acrylates, the principles are directly transferable. researchgate.netlookchem.com The amination of 2-(trifluoromethyl)acrylates with nosyloxycarbamates, for example, can produce derivatives of α-trifluoromethyl β-amino esters in high yields. researchgate.netlookchem.com This confirms the viability of the aza-Michael addition to this class of electron-poor olefins. The use of chiral amines or catalysts can introduce stereocontrol, leading to the synthesis of enantiomerically enriched trifluoromethylated amino acid derivatives. researchgate.net

Table 2: Aza-Michael Addition for Amino Acid Synthesis

| Michael Acceptor | Nucleophile | Product Type | Key Feature | Reference(s) |

| 2-(Trifluoromethyl)acrylates | Nosyloxycarbamates | α-Trifluoromethyl β-amino esters | Confirms aza-MIRC mechanism | researchgate.netlookchem.com |

| Chiral β-trifluoromethyl-α,β-unsaturated oxazolidinone | Aromatic amines | Chiral β-trifluoromethyl-β-amino acids | Diastereoselective addition in water | researchgate.net |

| This compound (projected) | Amines | β-Amino-α-(trifluoromethyl)propionitriles | Precursor to β-trifluoromethyl-β-amino acids | N/A |

Role in the Development of Functional Materials

The same properties that make this compound a valuable synthetic building block also make it an important monomer for creating advanced functional polymers. The trifluoromethyl and nitrile groups impart unique thermal, chemical, and electronic characteristics to the resulting polymer chains.

Polymer Electrolyte Membranes

Polymer electrolyte membranes (PEMs) are critical components in technologies such as fuel cells and batteries. Fluorinated polymers are often used in these applications due to their high thermal and chemical stability. Research into monomers for these applications has included 2-(trifluoromethyl)acrylic acid esters, which are structural analogues of this compound. researchgate.net Copolymers containing these fluorinated monomers are investigated for their potential in fuel cell membranes. researchgate.net The incorporation of this compound into a polymer backbone, for instance through copolymerization with monomers like vinylidene difluoride, would produce a material with a high fluorine content and polar nitrile groups. These features are expected to enhance the electrochemical stability and influence the ion transport properties of the resulting membrane, making it a candidate for single-ion conducting polymer electrolytes.

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are materials engineered to have high selectivity for a specific target molecule. This is achieved by polymerizing functional and cross-linking monomers in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are sterically and chemically complementary to it.

Acrylonitrile (B1666552) is a common functional monomer in the synthesis of MIPs. mdpi.com this compound offers enhanced functionality for creating highly selective MIPs, especially for fluorinated analytes. The trifluoromethyl group can participate in unique non-covalent interactions, including dipole-dipole and hydrophobic interactions, while the nitrile group can act as a hydrogen bond acceptor. These combined interactions can be used to create highly specific binding sites within the polymer matrix, improving the recognition and selectivity of the MIP. For example, MIPs based on chitosan (B1678972) have been developed for the removal of pollutants, demonstrating the versatility of polymer backbones that can incorporate functional monomers. mdpi.com

Photoresists and Lithography Applications

In the semiconductor industry, photolithography is used to create intricate patterns on silicon wafers. This process requires photoresists, which are light-sensitive polymers. As the industry moves to shorter wavelengths of light, such as 193 nm (ArF) and 157 nm (F₂), traditional photoresists become too absorbent. researchgate.net

Fluorinated polymers are highly sought after for these advanced applications because the C-F bond has low absorbance at these short wavelengths. Copolymers of methacrylonitrile (B127562) and 2-trifluoromethylacrylate have been specifically developed as photoresist platforms for 157 nm imaging. researchgate.net The trifluoromethyl group is crucial for enhancing transparency, while the (meth)acrylonitrile component provides the necessary polymer backbone and etching resistance. This compound is an ideal monomer for this application, combining the benefits of a fluorinated group and an acrylonitrile structure into a single unit, enabling the design of next-generation photoresists for high-resolution microlithography. google.commdpi.com

Table 3: Applications of (Trifluoromethyl)acrylo- Monomers in Materials

| Application | Key Monomer Type | Function of CF₃ Group | Function of Nitrile/Acrylate (B77674) Group | Reference(s) |

| Polymer Electrolyte Membranes | 2-(Trifluoromethyl)acrylic acid esters | Enhances chemical/thermal stability | Provides polar sites, polymer backbone | researchgate.net |

| Molecularly Imprinted Polymers | Acrylonitrile | Provides specific interactions (dipole, hydrophobic) | Acts as hydrogen bond acceptor, polymerizable group | mdpi.com |

| Photoresists (157 nm) | Methacrylonitrile / 2-Trifluoromethylacrylate | Increases transparency at short UV wavelengths | Forms polymer backbone, provides etch resistance | researchgate.net |

Adsorbents and Separations

Polymers derived from acrylonitrile have demonstrated significant potential as adsorbent materials for environmental remediation, particularly for the removal of heavy metal ions from aqueous solutions. mdpi.comresearchgate.net The nitrile functional groups in the polymer matrix can be chemically modified, for instance, into amidoxime (B1450833) groups, which are highly effective chelating agents for metal ions like lead(II), nickel(II), and copper(II). nih.govnih.gov

While research specifically detailing polymers from this compound for adsorption is emerging, the known properties of analogous fluorinated and non-fluorinated polymers provide a strong basis for their potential. The incorporation of the trifluoromethyl (CF₃) group into the polyacrylonitrile (B21495) backbone is expected to confer several advantages:

Enhanced Chemical and Thermal Stability: The strength of the carbon-fluorine bond (one of the strongest single bonds in organic chemistry) would likely increase the polymer's resistance to chemical degradation and improve its thermal stability. mdpi.comresearchgate.net This is a critical attribute for adsorbents that need to operate in harsh industrial wastewater environments or require thermal regeneration cycles.

Modified Surface Properties: The presence of the highly electronegative CF₃ groups would alter the surface energy and polarity of the polymer. Fluoropolymers are known for their hydrophobic and oleophobic properties. researchgate.net This could be exploited to design adsorbents with selective affinity for specific pollutants.

Tailorable Functionalization: Similar to standard polyacrylonitrile, the nitrile groups in poly(this compound) serve as versatile handles for post-polymerization modification, allowing the introduction of various functional groups tailored for specific separation tasks.